Cas no 439692-55-4 (6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine)

6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core substituted with a tert-butyl group at the 6-position and a chlorine atom at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The tert-butyl group enhances lipophilicity and metabolic stability, while the chlorine atom offers a reactive site for further functionalization. Its rigid fused-ring system contributes to high thermal and chemical stability, suitable for demanding synthetic applications. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules due to its ability to modulate intermolecular interactions.
6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine structure
439692-55-4 structure
Product Name:6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine
CAS No:439692-55-4
MF:C10H11ClN2S
MW:226.725739717484
MDL:MFCD04973932
CID:829891
PubChem ID:2757268
Update Time:2025-06-13

6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine
    • 4-Chloro-6-(1,1-dimethylethyl)-thieno[2,3-d]pyrimidine
    • 6-tert-Butyl-4-chloro-thieno[2,3-d]pyrimidine
    • SCHEMBL15628663
    • D95802
    • Thieno[2,3-d]pyrimidine, 4-chloro-6-(1,1-dimethylethyl)-
    • DB-024685
    • MFCD04973932
    • AKOS016005731
    • AS-77791
    • Thieno[2,3-d]pyrimidine,4-chloro-6-(1,1-dimethylethyl)-
    • 6-(tert-Butyl)-4-chlorothieno[2,3-d]pyrimidine
    • 439692-55-4
    • DTXSID60373803
    • BCP11260
    • CS-0435379
    • EN300-800176
    • MDL: MFCD04973932
    • Inchi: 1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(11)12-5-13-9(6)14-7/h4-5H,1-3H3
    • InChI Key: FNNJFDXFLFLEAD-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)SC(=C2)C(C)(C)C

Computed Properties

  • Exact Mass: 226.03300
  • Monoisotopic Mass: 226.0331472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.272
  • PSA: 54.02000
  • LogP: 3.64220

6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine Production Method

6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:439692-55-4)6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine
Order Number:A872612
Stock Status:in Stock
Quantity:5.0g/10.0g/25.0g/50.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:35
Price ($):327.0/545.0/1091.0/1746.0
Email:sales@amadischem.com

Additional information on 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine

Introduction to 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine (CAS No. 439692-55-4)

6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine (CAS No. 439692-55-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.

The chemical structure of 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine features a thienopyrimidine core with a tert-butyl group at the 6-position and a chlorine atom at the 4-position. The tert-butyl group is known for its steric hindrance and lipophilic properties, which can influence the compound's pharmacokinetic behavior and bioavailability. The chlorine substituent at the 4-position adds to the compound's electrophilic character and can enhance its binding affinity to specific biological targets.

Recent studies have highlighted the potential of 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibits viral replication by interfering with key viral enzymes and pathways.

In another study published in Cancer Research in 2022, 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine was shown to have significant anticancer properties. The compound was found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

The anti-inflammatory properties of 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine have also been explored. A study published in the Journal of Inflammation Research in 2020 demonstrated that the compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine has been extensively studied to optimize its therapeutic potential. Preclinical studies have shown that the compound has good oral bioavailability and a favorable half-life, making it suitable for once-daily dosing regimens. Additionally, the compound exhibits low toxicity in animal models, which is a crucial factor for its development as a therapeutic agent.

In terms of clinical development, several Phase I and Phase II clinical trials are currently underway to evaluate the safety and efficacy of 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine. Preliminary results from these trials have been promising, with no major adverse effects reported. The trials are focusing on various indications, including viral infections, cancer, and inflammatory diseases.

The future prospects for 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine are exciting. Ongoing research aims to further elucidate its mechanism of action and optimize its chemical structure to enhance its therapeutic index. Additionally, combination therapies involving this compound are being explored to improve treatment outcomes for patients with complex diseases.

In conclusion, 6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine (CAS No. 439692-55-4) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it holds great promise for improving patient outcomes in various medical conditions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:439692-55-4)6-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine
A872612
Purity:99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g
Price ($):327.0/545.0/1091.0/1746.0
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